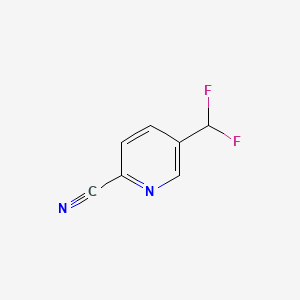

5-(Difluoromethyl)picolinonitrile

Descripción

Contextualization within Fluorinated Heterocyclic Chemistry

Heterocyclic compounds, which contain rings with at least one atom other than carbon, form the structural core of a vast number of pharmaceuticals and agrochemicals. The strategic introduction of fluorine into these molecules is a widely used strategy in medicinal chemistry to enhance a drug candidate's properties. mdpi.com Fluorine can improve metabolic stability, increase binding affinity to target proteins, and favorably alter a molecule's lipophilicity and bioavailability. mdpi.comguidechem.com

5-(Difluoromethyl)picolinonitrile is a prime example of a fluorinated heterocyclic compound. The difluoromethyl group (-CHF2) is of particular interest as it can serve as a bioisostere for other functional groups, such as hydroxyl or thiol groups, and can act as a lipophilic hydrogen bond donor. This unique electronic nature and the stability conferred by the carbon-fluorine bonds make it a valuable motif in the design of new bioactive molecules. researchgate.netescholarship.org

Significance in Contemporary Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is primarily recognized as a valuable intermediate or building block. pharmaffiliates.com Its bifunctional nature, possessing both a reactive nitrile group and a fluorinated pyridine (B92270) core, allows for its incorporation into larger, more complex molecular architectures through a variety of chemical reactions.

The most prominent application of this compound is its role as a key intermediate in the synthesis of the pharmaceutical compound GLPG0634 (Filgotinib). coompo.combiomart.cn Filgotinib is a selective Janus kinase 1 (JAK1) inhibitor investigated for the treatment of inflammatory conditions such as rheumatoid arthritis. coompo.comgoogle.com The use of this compound in the synthesis of such a significant clinical candidate underscores its importance to the field. The development of efficient and scalable synthetic routes to this and other fluorinated picolinonitriles is an active area of research. mdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1211540-57-6 | pharmaffiliates.comcoompo.com |

| Chemical Formula | C7H4F2N2 | coompo.com |

| Molecular Weight | 154.12 g/mol | coompo.com |

| Synonyms | 5-(Difluoromethyl)-2-pyridinecarbonitrile | coompo.com |

| Physical Description | Powder | coompo.com |

Overview of Research Trajectories

Current research involving this compound and related structures is largely driven by its application in drug discovery. The main trajectories include:

Development of Novel Therapeutics: Researchers are utilizing this compound as a starting material to synthesize new potential drugs, particularly kinase inhibitors like the JAK family inhibitors. The goal is to create molecules with improved selectivity, potency, and pharmacokinetic profiles. google.comacs.orgnih.gov

Optimization of Synthetic Methods: A significant focus is on creating more efficient, cost-effective, and scalable methods for the synthesis of this compound and its analogs. This involves exploring new catalytic systems and reaction pathways for fluoroalkylation and cyanation of pyridine rings. escholarship.orgmdpi.com

Structure-Activity Relationship (SAR) Studies: The compound and its derivatives are used in SAR studies to understand how the difluoromethyl group and its position on the pyridine ring influence biological activity. By comparing it with analogs containing other fluorinated groups (like -CF3) or different substitution patterns, chemists can fine-tune molecular designs for optimal interaction with biological targets. mdpi.com

Table 2: Application in Synthesis

| Intermediate | Final Product | Therapeutic Area | Reference |

|---|---|---|---|

| This compound | GLPG0634 (Filgotinib) | Rheumatoid Arthritis (JAK1 inhibitor) | coompo.combiomart.cn |

Structure

3D Structure

Propiedades

IUPAC Name |

5-(difluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-7(9)5-1-2-6(3-10)11-4-5/h1-2,4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTITLJMBYUEOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Difluoromethyl Picolinonitrile

De Novo Synthesis Approaches

De novo synthesis refers to the construction of the target molecule from simpler, acyclic precursors. This approach allows for the strategic installation of the difluoromethyl group early in the synthetic sequence.

Direct Difluoromethylation Strategies

Direct difluoromethylation involves the introduction of the CF2H group onto a pre-existing molecule that does not already contain the pyridine (B92270) ring. While specific examples for the direct de novo synthesis of 5-(difluoromethyl)picolinonitrile are not extensively documented in the provided results, the principles of direct difluoromethylation can be applied. For instance, a strategy could involve the reaction of a suitable difluoromethylating reagent with a precursor that can be subsequently cyclized to form the picolinonitrile ring. Reagents like zinc bis(difluoromethanesulfinate) (DFMS) and (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br) are known to be effective for direct difluoromethylation of various organic substrates. nih.govcas.cn

A hypothetical de novo approach could involve the difluoromethylation of a carbon acid, which could then undergo a series of reactions, including cyclization, to yield the final product. The choice of reagents and reaction conditions would be critical to ensure high efficiency and selectivity.

Cycloaddition and Condensation Routes

Cycloaddition and condensation reactions offer powerful methods for constructing the pyridine ring of this compound from acyclic precursors. A [3+2] cycloaddition reaction, for example, can be employed to construct pyrazoline and pyrazole (B372694) compounds, which can be precursors to other heterocyclic systems. researchgate.net While not a direct route to picolinonitrile, this highlights the utility of cycloaddition in building heterocyclic scaffolds that could be further elaborated.

A potential route could involve a [3+2] cycloaddition of in-situ generated nitrile imines with an appropriate alkene or alkyne containing a difluoromethyl group. researchgate.net The resulting cycloadduct could then be transformed into the desired picolinonitrile through a series of functional group manipulations and ring transformations.

Condensation reactions, another cornerstone of heterocyclic synthesis, could also be envisioned. This might involve the reaction of a difluoromethyl-containing dicarbonyl compound or its equivalent with an amine source to construct the pyridine ring.

Precursor Functionalization Pathways

This approach involves the synthesis of a picolinonitrile derivative that is subsequently modified to introduce the difluoromethyl group. This is a common and often more practical strategy.

One documented pathway involves the conversion of a precursor like 5-(trifluoromethyl)picolinonitrile. While the direct conversion to the difluoromethyl derivative is challenging, it represents a potential synthetic handle. More commonly, a functional group at the 5-position is transformed. For example, a 5-formylpicolinonitrile (B43265) could be a key intermediate. The formyl group can be converted to the difluoromethyl group via fluorination reactions, for instance, using reagents like diethylaminosulfur trifluoride (DAST). nih.gov

Another versatile precursor is a 5-halopicolinonitrile, such as 5-bromopicolinonitrile. The halogen atom can be displaced or participate in cross-coupling reactions to introduce the difluoromethyl moiety. For instance, a metal-catalyzed cross-coupling reaction with a difluoromethyl source could be employed.

Late-Stage Difluoromethylation Techniques

Late-stage difluoromethylation involves introducing the difluoromethyl group at a later stage of the synthesis, often onto a pre-formed picolinonitrile ring or a closely related derivative. This is particularly valuable for the synthesis of analogues for medicinal chemistry. rsc.orgresearchgate.net

Transition Metal-Catalyzed Difluoromethylation Reactions

Transition metal catalysis has emerged as a powerful tool for the introduction of fluorinated groups. nih.govbeilstein-journals.org Palladium- and copper-based catalysts are frequently used for the difluoromethylation of aryl and heteroaryl halides. beilstein-journals.orgcas.cn

A common strategy involves the cross-coupling of a 5-halopicolinonitrile with a difluoromethylating agent. For example, a palladium-catalyzed reaction of 5-bromopicolinonitrile with a (difluoromethyl)zinc reagent can provide this compound. cas.cn The choice of ligand and reaction conditions is crucial for achieving high yields and selectivity. cas.cn

Direct C-H difluoromethylation of the pyridine ring is another attractive but challenging approach. This avoids the need for pre-functionalization of the substrate. Copper-mediated C-H oxidative difluoromethylation of heteroarenes with TMSCF2H has been reported, offering a potential route. dicp.ac.cn

Table 1: Comparison of Transition Metal-Catalyzed Difluoromethylation Methods

| Catalyst System | Substrate | Reagent | Key Features |

|---|---|---|---|

| Palladium/Ligand | 5-Halopicolinonitrile | (Difluoromethyl)zinc reagent | Good for pre-functionalized substrates. cas.cn |

| Copper/Ligand | Picolinonitrile | TMSCF2H | Enables direct C-H functionalization. dicp.ac.cn |

| Nickel/Ligand | Aryl Chlorides | Chlorodifluoromethane | Utilizes an inexpensive difluoromethyl source. d-nb.info |

Radical Difluoromethylation Protocols

Radical difluoromethylation offers a complementary approach, often proceeding under mild conditions and tolerating a wide range of functional groups. researchgate.netrsc.org These methods typically involve the generation of a difluoromethyl radical (•CF2H) which then reacts with the substrate.

Various precursors can be used to generate the •CF2H radical, including sodium difluoromethanesulfinate (CF2HSO2Na), also known as Hu's reagent, under photocatalytic conditions. nih.gov This method has been successfully applied to the direct C-H difluoromethylation of various heterocycles. nih.gov

Another approach involves the use of difluoromethyl phenoxathiinium salt, which can undergo a photoinduced radical difluoromethylation/cyclization cascade. researchgate.net While not a direct C-H functionalization of picolinonitrile, it demonstrates the potential of radical cyclization strategies to build complex difluoromethylated heterocycles.

The choice of radical initiator and reaction conditions is critical to control the reactivity and selectivity of the process. These methods provide a powerful alternative to transition metal-catalyzed approaches, particularly for substrates that are sensitive to metals.

Table 2: Common Radical Difluoromethylation Reagents and Methods

| Reagent | Method of Radical Generation | Application |

|---|---|---|

| Sodium difluoromethanesulfinate (CF2HSO2Na) | Photocatalysis | Direct C-H difluoromethylation of heterocycles. nih.gov |

| Difluoromethyl phenoxathiinium salt | Photoinduced | Radical difluoromethylation/cyclization. researchgate.net |

| (Bromodifluoromethyl)trimethylsilane (TMSCF2Br) | Base-mediated | C-difluoromethylation of carbon acids. cas.cn |

Electrophilic and Nucleophilic Difluoromethylation Methods

The synthesis of this compound relies on the strategic introduction of the CF2H group onto a pre-functionalized picoline or picolinonitrile ring. The choice between an electrophilic or nucleophilic approach is dictated by the nature of the available starting material and the desired reaction pathway.

Electrophilic Difluoromethylation

Electrophilic difluoromethylation involves the reaction of a nucleophilic pyridine derivative with a reagent that serves as an electrophilic "CF2H+" source. In this scenario, a precursor such as a 5-metalated or 5-silyl picolinonitrile would be required to generate a carbanion or a species with sufficient nucleophilic character at the C-5 position. The subsequent reaction with an electrophilic difluoromethylating agent introduces the desired group.

Several reagents have been developed for this purpose, often involving sulfonium (B1226848) ylides or other species where the CF2H group is attached to a good leaving group. sioc-journal.cnnih.gov For instance, shelf-stable reagents like S-(difluoromethyl)diarylsulfonium salts or difluoromethyl-substituted sulfonium ylides have been shown to effectively transfer a difluoromethyl group to a variety of nucleophiles. nih.gov Another approach involves the in situ generation of difluorocarbene (:CF2) from reagents like bromodifluoromethyl-containing compounds, which can then react with a suitable nucleophile. nih.gov While these methods are powerful, their application to picolinonitrile synthesis would require careful optimization of the substrate and reaction conditions to achieve regioselectivity and avoid unwanted side reactions on the nitrogen-containing heterocycle.

Nucleophilic Difluoromethylation

Nucleophilic difluoromethylation is a more common and often more direct strategy for synthesizing compounds like this compound. This approach typically starts with a picolinonitrile derivative bearing an electrophilic functional group at the 5-position, such as a formyl (-CHO) or a halo (-Cl, -Br) group. This electrophilic center is then attacked by a nucleophilic difluoromethylating agent, a source of the difluoromethyl anion ("CF2H-").

A prominent reagent for this transformation is (difluoromethyl)trimethylsilane (B44995) (Me3SiCF2H). nih.gov Its reaction with carbonyl compounds, such as 5-formylpicolinonitrile, can be initiated by a suitable activator, like a Lewis base, to generate the intermediate difluoromethyl carbinol. nih.gov This intermediate would then require subsequent deoxygenation to yield the final product.

Another widely used class of reagents are fluorinated sulfones, particularly difluoromethyl phenyl sulfone (PhSO2CF2H). cas.cncas.cn This reagent, upon deprotonation with a strong base, generates a potent nucleophile that can react with various electrophiles. cas.cncas.cn For instance, its reaction with 5-formylpicolinonitrile would produce an α-hydroxy-α-(phenylsulfonyl)methyl derivative. A subsequent reductive desulfonylation step would then be necessary to furnish this compound. cas.cn This two-step sequence provides a reliable pathway for introducing the CF2H group.

The table below summarizes key nucleophilic difluoromethylation reagents and their typical application with relevant electrophiles that could be present on a picolinonitrile precursor.

| Reagent | Typical Precursor Functional Group | Intermediate Product | Reference |

|---|---|---|---|

| (Difluoromethyl)trimethylsilane (Me3SiCF2H) | Aldehyde (-CHO) | Difluoromethyl carbinol | nih.gov |

| Difluoromethyl Phenyl Sulfone (PhSO2CF2H) | Aldehyde (-CHO) | α-Hydroxy-(phenylsulfonyl)difluoromethyl derivative | cas.cn |

| Difluoromethyl Phenyl Sulfone (PhSO2CF2H) | Alkyl Halide (-Br, -I) | (Phenylsulfonyl)difluoromethyl derivative | cas.cn |

| Diethyl Difluoromethylphosphonate | Aldehyde (-CHO) | Difluoromethyl carbinol (after hydrolysis) | nih.gov |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. mdpi.com Key areas of focus include the use of sustainable catalysts, alternative solvents, and process optimization technologies.

One significant green approach is the use of catalysis to replace stoichiometric reagents. For example, in nucleophilic difluoromethylation reactions involving PhSO2CF2H, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous base and the organic substrate, potentially reducing solvent waste and improving efficiency. d-nb.info The development of catalytic methods for direct C-H difluoromethylation on the pyridine ring would represent a major advancement, adhering to the principle of atom economy by eliminating the need for pre-functionalized starting materials.

Solvent selection is another cornerstone of green synthesis. Traditional syntheses often rely on volatile organic compounds (VOCs). Replacing these with greener alternatives like water, supercritical fluids, or bio-derived solvents can significantly reduce the environmental impact. mdpi.com While the solubility of many organic precursors in water can be a challenge, the use of co-solvents or specialized reaction conditions can overcome this limitation. mdpi.com

Furthermore, process intensification through technologies like continuous flow chemistry offers substantial green advantages. mdpi.com Flow reactors can improve heat and mass transfer, leading to better reaction control, higher yields, and enhanced safety, especially for exothermic or hazardous reactions. mdpi.com This technology is well-suited for the multi-step synthesis of complex molecules like this compound, allowing for the integration of reaction, separation, and purification steps into a single, automated process.

Biocatalysis presents another promising avenue for greening the synthesis of fluorinated heterocycles. nih.gov While direct enzymatic difluoromethylation is not yet established, enzymes could be used in the synthesis of key precursors. For instance, alcohol dehydrogenases could be used for the stereoselective reduction of a ketone precursor, introducing chirality in a highly efficient and environmentally friendly manner. nih.gov

The table below outlines potential applications of green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Potential Application in Synthesis | Benefit | Reference |

|---|---|---|---|

| Catalysis | Use of phase-transfer catalysts; development of direct C-H functionalization catalysts. | Reduced waste, improved atom economy, lower energy requirements. | d-nb.info |

| Safer Solvents | Replacing volatile organic solvents with water, ionic liquids, or bio-derived solvents. | Reduced environmental impact, improved process safety. | mdpi.com |

| Process Intensification | Implementing continuous flow synthesis instead of batch processing. | Enhanced safety, better process control, higher efficiency, reduced footprint. | mdpi.com |

| Biocatalysis | Enzymatic synthesis of chiral precursors or intermediates. | High selectivity, mild reaction conditions, use of renewable resources. | nih.gov |

Mechanistic Investigations of 5 Difluoromethyl Picolinonitrile Reactivity

Reaction Pathways and Kinetic Studies

Specific kinetic studies detailing the reaction rates and pathways for 5-(Difluoromethyl)picolinonitrile are not available in the reviewed literature. Generally, reactions involving fluoroalkyl groups can proceed through various pathways, including radical, nucleophilic, and electrophilic mechanisms. The presence of the electron-withdrawing difluoromethyl and cyano groups on the pyridine (B92270) ring significantly influences its reactivity.

Inferred reaction pathways for compounds with similar structures often involve:

Radical C-H Functionalization: The direct functionalization of pyridine C-H bonds is a common strategy. For difluoromethylated pyridines, radical processes can be employed for C-H difluoromethylation, although in the case of this compound, the difluoromethyl group is already installed. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the nitrile and difluoromethyl groups, makes it susceptible to nucleophilic attack, particularly at positions ortho and para to the electron-withdrawing groups.

Cross-Coupling Reactions: The picolinonitrile scaffold can be further functionalized using transition-metal-catalyzed cross-coupling reactions, although specific examples involving this compound are not detailed.

Without experimental data, a kinetic data table cannot be constructed. Kinetic modeling for similar reversible reactions, such as the Diels-Alder reaction, often involves determining rate constants, activation energy, and thermodynamic parameters like enthalpy and entropy of formation through techniques like 1H NMR and UV-Vis spectroscopy. mdpi.com

Stereochemical Aspects of Transformations

This compound is an achiral molecule, and therefore, reactions involving this compound as a starting material will not exhibit stereoselectivity unless a chiral reagent or catalyst is introduced, or the reaction creates a new stereocenter. The literature on stereocontrolled synthesis involving difluoromethylated compounds often focuses on the introduction of the CF2H group to a prochiral center. For instance, stereoselective difluoromethylation has been achieved for the synthesis of chiral α-difluoromethylamines from ketimines using chiral reagents. nih.gov

Should this compound react in a way that generates a stereocenter, the stereochemical outcome would depend on the reaction mechanism and the steric and electronic environment of the transition state. However, no specific studies detailing such transformations for this compound were identified.

Catalytic Activation and Reaction Engineering

While specific catalytic systems for this compound are not described, the functionalization of pyridines often relies on transition-metal catalysis. researchgate.net Catalysts based on nickel, palladium, copper, and iron are commonly used for C-H functionalization and cross-coupling reactions of pyridine derivatives. For instance, nickel complexes have been found to be efficient precatalysts for the hydrodefluorination of pyridines.

Catalytic activation could involve:

Oxidative Addition: A transition metal catalyst could insert into a carbon-halogen bond if a halogenated precursor to this compound is used.

Directed C-H Activation: The nitrogen atom of the pyridine ring can act as a directing group to facilitate metal-catalyzed functionalization at the C6 position.

Reaction engineering principles are applied to optimize reaction conditions, such as temperature, pressure, solvent, and catalyst loading, to maximize yield and selectivity while ensuring safety and scalability. The development of catalyst-free C-H functionalization under ambient conditions represents a green chemistry approach that has been applied to other heterocyclic systems. nih.gov

Table 1: General Catalytic Systems for Pyridine Functionalization

| Catalyst Type | Reaction Type | Potential Application to this compound |

| Palladium(0/II) | Cross-coupling (e.g., Suzuki, Heck) | Functionalization of a halogenated precursor or C-H functionalization. |

| Nickel(0/II) | C-H Difluoroalkylation, Cross-coupling | Further functionalization of the pyridine ring. researchgate.net |

| Copper(I/II) | Cross-dehydrogenation coupling | C-H functionalization at various positions. |

| Iron(II/III) | Radical-mediated C-H alkoxylation | Introduction of alkoxy groups. |

This table is illustrative of general catalytic methods for pyridines and does not represent experimentally verified data for this compound.

Role of the Difluoromethyl Group in Reaction Dynamics

The difluoromethyl (CF2H) group plays a crucial role in modulating the electronic properties and reactivity of the picolinonitrile scaffold. Its influence stems from several factors:

Inductive Effect: The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which deactivates the pyridine ring towards electrophilic substitution and activates it for nucleophilic attack.

Steric Hindrance: The CF2H group is sterically more demanding than a hydrogen atom but less so than a trifluoromethyl group, which can influence the regioselectivity of reactions by blocking access to adjacent positions.

Hydrogen Bonding: The hydrogen atom of the difluoromethyl group is acidic and can act as a hydrogen bond donor. bldpharm.com This property is particularly important in biological contexts for molecular recognition but can also influence reaction mechanisms by interacting with solvents, reagents, or catalysts.

Bioisostere: The CF2H group is often used as a bioisostere for hydroxyl (OH), thiol (SH), or amine (NH2) groups in medicinal chemistry due to its ability to participate in hydrogen bonding and its metabolic stability. bldpharm.com

The combination of the strong electron-withdrawing nature of both the difluoromethyl and the cyano groups makes the pyridine ring of this compound highly electron-deficient, which is the dominant factor governing its reactivity in many transformations.

Derivatization and Structural Modification of 5 Difluoromethyl Picolinonitrile

Functional Group Interconversions on the Pyridine (B92270) Ring

The pyridine ring of 5-(difluoromethyl)picolinonitrile can undergo various functional group interconversions. The electron-withdrawing nature of the nitrile and difluoromethyl groups influences the ring's reactivity, particularly towards nucleophilic substitution. For instance, related picolinonitrile systems demonstrate that substituents on the pyridine ring can be modified. In a similar compound, 3-chloro-5-(trifluoromethyl)picolinonitrile, the chlorine atom is reactive and can be substituted, such as in a Suzuki-Miyaura cross-coupling reaction to introduce a phenyl group. nih.gov This suggests that if a leaving group were present on the ring of this compound, similar cross-coupling reactions would be feasible.

Furthermore, direct C-H functionalization of the pyridine ring is a powerful strategy. researchgate.net While specific examples for this compound are not detailed, general methods for pyridine C-H functionalization, such as trifluoromethoxylation, have been developed. researchgate.net These reactions often employ radical processes or photocatalysis to introduce new functional groups at specific positions on the pyridine core. researchgate.netresearchgate.net The regioselectivity of such reactions can be controlled by the electronic properties of the existing substituents. researchgate.net

Nitrile Group Transformations

The nitrile group (-C≡N) on this compound is a versatile functional handle that can be converted into several other important chemical groups. cymitquimica.com

Hydrolysis to Carboxylic Acid and Amide: The nitrile can be hydrolyzed under acidic or basic conditions. For example, heating this compound in concentrated hydrochloric acid results in the formation of 5-(difluoromethyl)picolinic acid. google.comgoogle.com This carboxylic acid can then serve as a precursor for other derivatives. enaminestore.com Partial hydrolysis can yield the corresponding amide, 5-(difluoromethyl)pyridine-2-carboxamide. bldpharm.com

Conversion to Tetrazole: A significant transformation of the nitrile group is its conversion into a 5-substituted 1H-tetrazole ring. This is typically achieved through a [3+2] cycloaddition reaction with an azide (B81097) source, often catalyzed by a Lewis acid. organic-chemistry.orgscielo.org.za The reaction of nitriles with sodium azide, sometimes in the presence of zinc salts or other catalysts, is a common method for synthesizing tetrazoles. organic-chemistry.orgscielo.org.za This transformation is valuable as the tetrazole ring is often used as a bioisostere for a carboxylic acid group in medicinal chemistry. nih.gov

Table 1: Selected Nitrile Group Transformations

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| This compound | Conc. HCl, 110°C | 5-(Difluoromethyl)picolinic acid | google.comgoogle.com |

| This compound | NaN3, catalyst (e.g., Zn salts) | 5-(5-(Difluoromethyl)pyridin-2-yl)-1H-tetrazole | organic-chemistry.orgscielo.org.za |

| Generic Nitrile (R-CN) | H2O, NaOH (aq), heat | 5-(Difluoromethyl)pyridine-2-carboxamide | bldpharm.comnih.gov |

Substitution Reactions Involving the Difluoromethyl Moiety

The difluoromethyl (CHF₂) group is generally stable due to the strength of the carbon-fluorine bonds. Direct substitution of the fluorine atoms is challenging and not commonly reported. However, the entire difluoromethyl group can be introduced onto a pyridine ring through various synthetic methods, implying that modifications at this position often occur during the initial synthesis of the scaffold rather than by post-synthetic modification of the CHF₂ group itself. researchgate.net

Methods for the direct C-H difluoromethylation of pyridines have been developed using reagents like difluoromethyl 2-pyridyl sulfone or through radical processes. researchgate.netcas.cn These methods allow for the regioselective introduction of the CHF₂ group at the meta or para positions of the pyridine ring, which is a key strategy for creating analogues. researchgate.net For instance, research has demonstrated the ability to switch the regioselectivity between meta- and para-C-H difluoromethylation by changing the reaction conditions from basic to acidic. researchgate.net This strategic placement of the difluoromethyl group is crucial for tuning the electronic and steric properties of the resulting molecules.

Synthesis of Polyfunctionalized Analogues

Starting from this compound or its derivatives, a wide array of polyfunctionalized analogues can be synthesized by combining the transformations mentioned above. These multi-step syntheses allow for the creation of complex molecules with diverse functionalities. cu.edu.eg

For example, the hydrolysis of the nitrile in this compound to 5-(difluoromethyl)picolinic acid opens up possibilities for amide coupling reactions. google.comnih.gov The resulting acid can be coupled with various amines to generate a library of picolinamide (B142947) analogues. nih.gov This approach was used to synthesize 6-(difluoromethyl)-N-(5-fluoropyridin-2-yl)-4-(pyrimidin-5-yloxy)picolinamide, where the core picolinamide structure was further functionalized. nih.gov

Another strategy involves functionalizing the pyridine ring first, followed by transformations of the nitrile group. The synthesis of 3-amino-4,6-bis(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamides starts from a difluoromethylated pyridine precursor, which undergoes cyclization and further modifications. researchgate.netfluorine1.ru Such complex heterocyclic systems are of interest in materials science and medicinal chemistry. researchgate.net The synthesis of these polyfunctionalized molecules highlights the modularity and versatility of the this compound scaffold in constructing novel chemical entities. cu.edu.egnih.gov

Table 2: Examples of Polyfunctionalized Analogues

| Analogue Class | General Synthetic Strategy | Key Intermediates | Reference |

|---|---|---|---|

| Picolinamides | Nitrile hydrolysis followed by amide coupling. | 5-(Difluoromethyl)picolinic acid | nih.gov |

| Thieno[2,3-b]pyridines | Cyclization of a functionalized pyridine-3-carbonitrile. | 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | researchgate.netfluorine1.ru |

| Imidazo[4,5-b]pyridines | Condensation of diaminopyridine precursors with aldehydes. | 2,3-Diaminopyridine derivatives | nih.gov |

Advanced Spectroscopic Characterization in Research on 5 Difluoromethyl Picolinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopyescholarship.orgrsc.org

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 5-(difluoromethyl)picolinonitrile. By analyzing the magnetic properties of atomic nuclei, researchers can map out the molecular framework.

¹H and ¹³C NMR for Structural Elucidationescholarship.orgrsc.org

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of a molecule. udel.edulibretexts.org

In the ¹H NMR spectrum of this compound, the aromatic protons on the pyridine (B92270) ring exhibit distinct signals. Typically, the proton at position 6 (adjacent to the nitrogen) appears at the most downfield chemical shift, followed by the protons at positions 3 and 4. The difluoromethyl (–CHF₂) group's proton signal is particularly characteristic, appearing as a triplet due to coupling with the two equivalent fluorine atoms (²JH-F). rsc.org

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. libretexts.org The carbon of the nitrile group (–CN) is typically found in the 115-125 ppm range. The carbons of the pyridine ring resonate in the aromatic region (120-160 ppm). The carbon of the difluoromethyl group is observed as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). rsc.orgmdpi.com

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.0-8.2 | - | Doublet | ~8.0 |

| H-4 | ~7.8-8.0 | - | Doublet | ~8.0 |

| H-6 | ~8.8-9.0 | - | Singlet | - |

| -CHF₂ | ~6.6-7.2 | - | Triplet | ²JH-F ≈ 55-60 |

| C-2 | - | ~145-150 | Singlet | - |

| C-3 | - | ~125-130 | Singlet | - |

| C-4 | - | ~138-142 | Singlet | - |

| C-5 | - | ~130-135 | Triplet | ²JC-F ≈ 20-30 |

| C-6 | - | ~152-155 | Singlet | - |

| -CN | - | ~117-120 | Singlet | - |

| -CHF₂ | - | ~110-115 | Triplet | ¹JC-F ≈ 230-240 |

Note: Values are estimations based on data from structurally similar compounds and may vary depending on the solvent and experimental conditions.

¹⁹F NMR for Fluorine Environment Analysisescholarship.orgrsc.orgthermofisher.com

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org It provides valuable information about the chemical environment of fluorine atoms within a molecule. For this compound, ¹⁹F NMR is crucial for confirming the presence and electronic environment of the difluoromethyl group. thermofisher.com

The spectrum is expected to show a single signal for the two equivalent fluorine atoms of the –CHF₂ group. This signal will appear as a doublet due to coupling with the geminal proton (²JF-H). The chemical shift for difluoromethyl groups attached to an aromatic ring typically falls within a characteristic range. mdpi.comwikipedia.org

Table 2: Expected ¹⁹F NMR Data for this compound

| Group | ¹⁹F Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHF₂ | -110 to -115 | Doublet | ²JF-H ≈ 55-60 |

Note: Chemical shifts are relative to a standard like CFCl₃ (0 ppm) or C₆F₆ (-164 ppm) and can vary with experimental setup. thermofisher.com

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HSQC)

Two-dimensional (2D) NMR techniques are employed to resolve complex spectra and establish definitive structural connectivity. infranalytics.euscribd.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. scribd.comyoutube.com For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons on the pyridine ring (e.g., H-3 and H-4), confirming their positions relative to one another. ucl.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) : This is one of the most powerful 2D NMR experiments, revealing correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.commagritek.com An HSQC spectrum of this compound would show a cross-peak connecting the –CHF₂ proton signal to the –CHF₂ carbon signal. It would also correlate each aromatic proton (H-3, H-4, H-6) with its respective carbon atom (C-3, C-4, C-6), allowing for unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). It is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as C-2, C-5, and the nitrile carbon in this molecule. magritek.com For example, the proton of the -CHF₂ group would show a correlation to the C-5 carbon of the pyridine ring.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure through fragmentation analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Compositionescholarship.org

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). spectroscopyonline.com This precision allows for the confident determination of a molecule's elemental composition. For this compound (C₇H₄F₂N₂), HRMS would be used to verify its molecular formula by comparing the experimentally measured mass of its molecular ion (e.g., [M+H]⁺) with the theoretically calculated exact mass. mdpi.comspringernature.com

Table 3: HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass (m/z) |

| C₇H₄F₂N₂ | [M+H]⁺ | 155.0415 |

| C₇H₄F₂N₂ | [M+Na]⁺ | 177.0234 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. researchgate.netnih.gov This process provides valuable structural information by revealing the molecule's fragmentation pathways. nih.gov

For this compound, the protonated molecule ([M+H]⁺, m/z 155.04) would be selected as the precursor ion. Collision-induced dissociation would likely lead to characteristic fragment ions. Potential fragmentation pathways could include:

Loss of the difluoromethyl radical (•CHF₂) to yield an ion at m/z ~104.

Loss of hydrogen fluoride (B91410) (HF) from the precursor ion.

Cleavage of the nitrile group.

Analyzing these fragmentation patterns helps to confirm the connectivity of the different functional groups within the molecule. acs.org

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone for the structural analysis of molecules, providing detailed information about the functional groups and bonding arrangements. For this compound, both Infrared (IR) and Raman spectroscopy offer complementary insights into its vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. savemyexams.com These frequencies are characteristic of the types of chemical bonds and functional groups present, making IR spectroscopy an essential tool for qualitative analysis. libretexts.org The IR spectrum of a compound provides a unique "fingerprint," with the region below 1500 cm⁻¹ being particularly complex and unique to the molecule as a whole. savemyexams.com

For this compound, the key functional groups—the nitrile (-C≡N), the difluoromethyl (-CHF₂) group, and the substituted pyridine ring—are expected to produce characteristic absorption bands. While specific experimental data is limited, the expected absorption ranges for these groups can be predicted based on established correlation tables.

Key absorptions for this compound would be anticipated in the following regions:

C-H Stretching (Aromatic): The C-H bonds on the pyridine ring would typically absorb in the range of 3100-3000 cm⁻¹. libretexts.org

C-H Stretching (Aliphatic): The C-H bond within the difluoromethyl group would also exhibit a characteristic stretching vibration.

Nitrile (C≡N) Stretching: This group gives rise to a sharp and typically medium-to-weak intensity peak in the 2250-2200 cm⁻¹ region. savemyexams.com

C-C and C-N Stretching (In-ring): The pyridine ring vibrations would appear in the 1600-1400 cm⁻¹ region. libretexts.org

C-F Stretching: The carbon-fluorine bonds of the -CHF₂ group are expected to produce very strong and distinct absorption bands, typically found in the 1100-1000 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Nitrile (C≡N) | Stretch | 2250 - 2200 | Sharp, Medium to Weak |

| Pyridine Ring | C=C, C=N Stretch | 1600 - 1400 | Medium |

| Difluoromethyl | C-F Stretch | 1100 - 1000 | Strong |

| Aromatic C-H | Out-of-plane bend | 900 - 675 | Strong |

Raman Spectroscopy for Molecular Structure and Conformation

Raman spectroscopy provides information about molecular vibrations complementary to IR spectroscopy. plus.ac.at It relies on the inelastic scattering of monochromatic light, known as Raman scattering, which occurs when a molecule undergoes a change in polarizability during a vibration. libretexts.org Symmetrical non-polar bonds, which are weak in IR spectra, often produce strong signals in Raman spectra.

In the analysis of this compound, Raman spectroscopy would be particularly useful for observing vibrations of the pyridine ring and the C-C bond connecting it to the nitrile group. The nitrile stretch (C≡N) is also Raman active. The technique can be performed on solid and liquid samples, and even in aqueous solutions, offering versatility. plus.ac.at The intensity of Raman signals can be weak, but techniques like Surface-Enhanced Raman Spectroscopy (SERS) can significantly amplify the signal. libretexts.orgresearchgate.net

Table 2: Expected Raman Active Modes for this compound

| Functional Group / Moiety | Vibration Type | Expected Raman Shift (cm⁻¹) | Notes |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | ~2240 - 2220 | Change in polarizability makes this mode Raman active. |

| Pyridine Ring | Ring Breathing Mode | ~1000 | Symmetrical vibration, typically strong in Raman. |

| Pyridine Ring | C-H in-plane bend | ~1200 - 1000 | Multiple bands possible. |

| Difluoromethyl | C-F Symmetric Stretch | ~1100 - 1050 | Expected to be Raman active. |

X-ray Diffraction Analysis for Solid-State Structure

For this compound, a single-crystal XRD analysis would provide:

Unambiguous confirmation of the molecular structure.

Precise bond lengths and angles for the pyridine ring, the nitrile group, and the difluoromethyl substituent.

Information on intermolecular interactions in the crystal lattice, such as π-π stacking of the pyridine rings or hydrogen bonding involving the difluoromethyl group.

Details of the crystal packing and unit cell parameters. nih.gov

While no published crystal structure for this compound was found in the searched literature, this analysis remains a critical step for its complete solid-state characterization.

Advanced Spectroscopic Methodologies (e.g., UV-Vis, CD, Fluorescence)

Beyond vibrational and structural methods, a range of other spectroscopic techniques can probe the electronic properties of this compound.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons to higher energy levels (electronic transitions). ej-eng.org For aromatic compounds like this compound, the primary absorptions are due to π → π* and n → π* transitions within the pyridine ring and nitrile group. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure and solvent environment. This technique is valuable for quantifying the concentration of the compound in solution and studying its electronic structure. bath.ac.ukresearchgate.net

Fluorescence Spectroscopy: Some molecules, after absorbing light, emit light of a longer wavelength as the excited electron returns to the ground state—a phenomenon called fluorescence. Aromatic systems are often fluorescent. jasco-global.com Fluorescence spectroscopy is highly sensitive and can provide information about the molecule's excited states and its interactions with the local environment. googleapis.comresearchgate.net The fluorescence spectrum's shape, intensity, and lifetime are key parameters that can be investigated. jasco-global.com

Circular Dichroism (CD) Spectroscopy: Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light. nih.gov This technique is exclusively used for chiral molecules—molecules that are non-superimposable on their mirror images. Since this compound is an achiral molecule, it would not produce a CD signal on its own. A CD spectrum could only be observed if the molecule was placed in a chiral environment or induced to form a stable, chiral supramolecular assembly. nih.govrsc.org

Table 3: Summary of Advanced Spectroscopic Methodologies and Their Applicability

| Technique | Principle | Information Gained for this compound |

|---|---|---|

| UV-Vis Spectroscopy | Electronic transitions (absorption) | λmax and molar absorptivity of π → π* and n → π* transitions. |

| Fluorescence Spectroscopy | Electronic transitions (emission) | Excitation and emission wavelengths, quantum yield, excited state lifetime. |

| Circular Dichroism (CD) | Differential absorption of polarized light | No signal expected as the molecule is achiral. |

Computational Chemistry and Theoretical Studies of 5 Difluoromethyl Picolinonitrile

Quantum Chemical Calculations

Electronic Structure and Bonding Analysis

The electronic structure of 5-(difluoromethyl)picolinonitrile is characterized by the interplay between the electron-withdrawing difluoromethyl group (-CHF2) and the cyano group (-CN) on the pyridine (B92270) ring. The nitrogen atom in the pyridine ring and the nitrile group create regions of high electron density, while the difluoromethyl group, due to the high electronegativity of the fluorine atoms, withdraws electron density from the aromatic system. This electronic distribution significantly influences the molecule's reactivity, dipole moment, and intermolecular interactions.

Computational methods like Density Functional Theory (DFT) can be employed to model the electron density distribution and electrostatic potential of the molecule. These calculations would likely show a significant polarization of the molecule, with negative electrostatic potential concentrated around the nitrogen atoms of the pyridine ring and the cyano group, and a positive potential around the difluoromethyl group and the hydrogen atoms.

Table 1: Calculated Electronic Properties of this compound

| Property | Predicted Value | Method |

| Dipole Moment | Data not available | DFT/B3LYP/6-311G(d,p) |

| Electron Affinity | Data not available | DFT/B3LYP/6-311G(d,p) |

| Ionization Potential | Data not available | DFT/B3LYP/6-311G(d,p) |

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and shape of these orbitals indicate how a molecule will interact with other chemical species. For this compound, the HOMO is expected to be located primarily on the electron-rich pyridine ring, while the LUMO is likely to be centered on the electron-deficient regions, influenced by the cyano and difluoromethyl groups.

The energy gap between the HOMO and LUMO is a crucial parameter that indicates the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. Computational studies on similar fluorinated picolinonitriles suggest that the presence of fluorine-containing substituents tends to lower the energies of both the HOMO and LUMO. smolecule.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Primary Character |

| HOMO | Data not available | π-Pyridine ring |

| LUMO | Data not available | π*-Pyridine ring/Substituents |

| HOMO-LUMO Gap | Data not available | - |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. rsc.org For this compound, computational studies could be used to investigate various potential reactions, such as nucleophilic aromatic substitution or reactions involving the cyano or difluoromethyl groups.

By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. uwlax.edu This allows for the prediction of the most likely reaction products and the optimization of reaction conditions. For instance, DFT calculations could be used to model the addition of a nucleophile to the pyridine ring, determining the preferred site of attack based on the calculated activation barriers.

Conformer Analysis and Intramolecular Interactions

The difluoromethyl group in this compound introduces conformational flexibility due to rotation around the C-C bond connecting it to the pyridine ring. Conformer analysis, typically performed using molecular mechanics or quantum mechanical methods, is crucial for understanding the three-dimensional structure and properties of the molecule. researchgate.netnih.gov

Prediction of Spectroscopic Signatures

Computational chemistry provides powerful methods for predicting the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization. nih.gov Techniques such as Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the UV-Vis absorption spectrum, providing information about the electronic transitions within the molecule.

Similarly, vibrational frequencies can be calculated to predict the Infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data to confirm the structure of the synthesized compound. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be computed to aid in the interpretation of experimental NMR spectra. qunasys.com

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Key Predicted Peaks | Method |

| ¹H NMR | Data not available | GIAO-DFT |

| ¹³C NMR | Data not available | GIAO-DFT |

| ¹⁹F NMR | Data not available | GIAO-DFT |

| IR | Data not available | DFT/B3LYP |

| UV-Vis | Data not available | TD-DFT |

Strategic Applications of 5 Difluoromethyl Picolinonitrile in Complex Molecule Synthesis

Utilization as a Key Building Block in Heterocyclic Synthesis

5-(Difluoromethyl)picolinonitrile serves as a valuable precursor in the field of heterocyclic chemistry, which focuses on the synthesis and application of cyclic compounds containing atoms of at least two different elements in their rings. The pyridine (B92270) nucleus of the molecule is a common scaffold in organic synthesis, and the presence of the nitrile and difluoromethyl groups provides reactive sites for further chemical transformations.

The nitrile group (-CN) is a versatile functional group that can participate in a variety of cyclization reactions to form new heterocyclic rings. For instance, nitriles are known to react with various reagents to form fused ring systems such as pyrimidines, thiazoles, and other nitrogen-containing heterocycles. Methodologies involving the cyclocondensation of aminopyrazoles, for example, can lead to the formation of pyrazolo[3,4-d]pyrimidines, a class of compounds with significant biological activity mdpi.com. The picolinonitrile moiety can be a key reactant in such multi-step synthetic pathways.

Furthermore, the difluoromethyl group (-CHF₂) enhances the chemical properties of the parent molecule, often improving metabolic stability and binding affinity when incorporated into larger bioactive compounds. The synthesis of complex, fluorine-containing heterocyclic systems is a major focus in medicinal and agrochemical research, making fluorinated building blocks like this compound particularly sought after justia.comepo.org. Its structure is foundational for creating novel, highly functionalized heterocyclic compounds through reactions like 1,3-dipolar cyclizations or multi-component reactions that build complex molecular architectures from simpler starting materials nih.govmdpi.com.

Role as an Intermediate in the Preparation of Advanced Pharmaceutical Precursors

The most prominent and well-documented application of this compound is its role as a crucial intermediate in the synthesis of advanced pharmaceutical ingredients. Specifically, it is a key starting material for the production of Filgotinib (formerly GLPG0634), a selective Janus kinase 1 (JAK1) inhibitor. nih.govnih.gov Filgotinib is an approved medication for the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis nih.govguidetomalariapharmacology.org.

The synthesis of Filgotinib involves a multi-step pathway where this compound is transformed to create the core structure of the final drug molecule. While the precise, proprietary industrial synthesis routes may vary, published synthetic schemes often involve the conversion of the nitrile group and subsequent coupling reactions to build the complex triazolopyridine core of Filgotinib nih.gov. The difluoromethyl-pyridine portion of the intermediate is retained in the final structure of Filgotinib, where it is critical for the drug's efficacy and selectivity.

The JAK-STAT signaling pathway is implicated in many inflammatory and autoimmune disorders, and the development of selective inhibitors is a key area of modern drug discovery. The unique electronic properties conferred by the difluoromethyl group on the pyridine ring of Filgotinib contribute to its high selectivity for the JAK1 enzyme, which is believed to enhance its safety profile compared to less selective JAK inhibitors nih.gov.

| Precursor / Intermediate | Resulting Pharmaceutical | Therapeutic Area |

| This compound | Filgotinib (GLPG0634) | Autoimmune Diseases (e.g., Rheumatoid Arthritis) |

Application in Agrochemicals Research as a Synthetic Intermediate

In agrochemical research, the development of novel herbicides, fungicides, and insecticides often relies on the strategic incorporation of fluorine-containing heterocyclic scaffolds. The trifluoromethyl- and difluoromethyl-pyridine motifs are particularly prevalent in a wide range of modern crop protection agents epo.org. These groups can significantly enhance the biological activity, metabolic stability, and transport properties of the active ingredients.

This compound serves as a valuable synthetic intermediate for the creation of molecules containing the difluoromethyl-pyridine core, a structure found in several patented agrochemical compounds googleapis.comgoogleapis.com. For example, compounds containing difluoromethyl-pyrazole or difluoromethyl-pyridine structures are key components in a class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs), which are vital for controlling diseases in cereals and other crops justia.com.

While a specific, commercialized pesticide may not be directly traced back to this compound as the starting material in publicly available literature, its value lies in its utility as a building block. Research and patent literature frequently describe the synthesis of new potential agrochemicals that feature structures derived from fluorinated pyridines googleapis.comgoogleapis.comgoogle.com. The combination of the pyridine ring, a common toxophore in agrochemicals, with the beneficial properties of the difluoromethyl group makes this intermediate a key component for synthesizing next-generation crop protection products.

Contributions to Material Science Precursor Chemistry

The field of material science leverages specialized organic molecules as precursors for the synthesis of polymers, dyes, and electronic materials with unique properties. Organofluorine compounds are particularly useful in this area for creating materials with enhanced thermal stability, chemical resistance, and specific electronic characteristics. Pyridine-based polymers and materials are also explored for applications in organic light-emitting diodes (OLEDs), sensors, and catalysis ossila.comsemanticscholar.org.

Heterocyclic compounds containing fluorine, such as this compound, are classified as building blocks with potential applications in material science arctomsci.com. The difluoromethyl group can impart desirable properties such as hydrophobicity and altered electronic states to a polymer backbone. The nitrile group offers a reactive handle for polymerization reactions or for post-synthesis modification of materials.

While specific applications of this compound in commercial materials are not extensively documented, functionally similar fluorinated and heterocyclic precursors are used to create high-performance polymers and organic electronic materials ossila.comsemanticscholar.org. The synthesis of conjugated polymers for OLEDs, for example, often starts from functionalized aromatic and heterocyclic monomers ossila.com. Therefore, this compound represents a precursor that can be used in the research and development of new materials where the combination of a fluorinated group and a heterocyclic ring could lead to novel optical, electronic, or physical properties.

Emerging Research Avenues and Future Perspectives for 5 Difluoromethyl Picolinonitrile

Integration with Flow Chemistry and Automated Synthesis

The integration of 5-(difluoromethyl)picolinonitrile into flow chemistry and automated synthesis platforms presents a significant opportunity to accelerate drug discovery and process development. ucl.ac.uk Flow chemistry, with its inherent advantages of precise reaction control, enhanced safety, and scalability, is particularly well-suited for the synthesis of complex molecules like this compound and its derivatives. ucl.ac.uknih.gov Automated synthesis systems can further enhance efficiency by enabling the rapid and systematic exploration of reaction parameters and the generation of compound libraries. nih.govnih.govchemrxiv.org

Recent advancements have demonstrated the potential of automated continuous flow systems for the synthesis of structurally related heterocyclic compounds. For instance, the automated synthesis of spirocyclic tetrahydronaphthyridines has been achieved using a photoredox-catalyzed hydroaminoalkylation of vinyl pyridines, followed by an intramolecular N-arylation, all sequenced in a continuous flow reactor. nih.gov This approach allows for the modular and scalable production of diverse compound libraries from readily available starting materials. nih.gov

The application of similar automated flow technologies to the synthesis of this compound could streamline its production and facilitate the exploration of its chemical space. For example, a continuous flow setup could be employed for the key difluoromethylation and cyanation steps, allowing for precise control over reaction conditions and minimizing the formation of byproducts. Furthermore, the integration of in-line purification and analysis techniques would enable real-time optimization and quality control.

The following table summarizes the potential benefits of integrating flow chemistry and automated synthesis for this compound:

| Feature | Benefit in the Context of this compound |

| Precise Reaction Control | Improved yield and selectivity in difluoromethylation and cyanation reactions. |

| Enhanced Safety | Safe handling of potentially hazardous reagents and intermediates. |

| Scalability | Seamless transition from laboratory-scale synthesis to pilot and production scales. |

| Rapid Optimization | Automated systems can quickly screen various catalysts, solvents, and temperatures. |

| Library Synthesis | Efficient generation of a diverse range of this compound derivatives for structure-activity relationship (SAR) studies. |

By embracing these modern synthetic technologies, researchers can unlock the full potential of this compound as a versatile building block in medicinal chemistry and materials science.

Exploration in Asymmetric Catalysis Ligand Design

The unique electronic properties of the difluoromethyl group and the nitrogen atom of the pyridine (B92270) ring in this compound make it an intriguing scaffold for the design of novel chiral ligands for asymmetric catalysis. acs.orgnih.govrsc.org The development of new and efficient chiral ligands is crucial for the synthesis of enantiomerically pure compounds, a key requirement in the pharmaceutical industry. umich.edusigmaaldrich.com

Pyridine-oxazoline (PyOx) ligands, for instance, have emerged as a privileged class of ligands in a wide range of asymmetric transformations. acs.orgrsc.org The incorporation of a difluoromethyl group at the 5-position of the picolinonitrile backbone could significantly influence the steric and electronic properties of the resulting PyOx ligand. This, in turn, could lead to enhanced enantioselectivity and catalytic activity in various metal-catalyzed reactions. acs.orgnih.gov

The synthesis of such ligands would typically involve the condensation of this compound with a chiral amino alcohol. The resulting ligand could then be complexed with various transition metals, such as palladium, iridium, or rhodium, to generate active catalysts for reactions like asymmetric allylic alkylation, hydroarylation, and hydrogenation. umich.edu

The table below outlines potential asymmetric reactions where ligands derived from this compound could be applied:

| Asymmetric Reaction | Potential Metal Catalyst | Expected Outcome |

| Allylic Alkylation | Palladium | Formation of chiral C-C and C-N bonds. |

| Hydroarylation | Iridium | Enantioselective addition of C-H bonds across double bonds. |

| Hydrogenation | Rhodium | Stereoselective reduction of prochiral olefins and ketones. |

| Heck Reaction | Palladium | Asymmetric formation of C-C bonds. |

Furthermore, the immobilization of these novel ligands on solid supports could facilitate catalyst recycling and the development of more sustainable catalytic processes. acs.org The exploration of this compound in the design of new chiral ligands holds considerable promise for advancing the field of asymmetric catalysis.

Bioisosteric Replacements and Pharmacological Lead Optimization (focus on chemical aspects)

In the realm of medicinal chemistry, the strategic modification of a lead compound through bioisosteric replacement is a powerful tool for optimizing its pharmacological profile. sci-hub.sedrughunter.comresearchgate.netcambridgemedchemconsulting.com Bioisosteres are functional groups or substituents that possess similar physicochemical or topological properties, and their exchange can lead to improved potency, selectivity, and pharmacokinetic properties. sci-hub.secambridgemedchemconsulting.com The difluoromethyl group (-CHF2) present in this compound is itself a bioisostere of other functionalities, and the entire molecule can serve as a scaffold for further bioisosteric modifications.

The difluoromethyl group is often considered a bioisostere for a hydroxyl group or a thiol group, as it can act as a hydrogen bond donor. However, its increased lipophilicity compared to a hydroxyl group can enhance membrane permeability. It is also more metabolically stable than a methyl group.

The picolinonitrile core of the molecule also offers numerous opportunities for bioisosteric replacement. The nitrile group, for example, can be replaced with other electron-withdrawing groups that can participate in similar interactions with a biological target.

The following table presents potential bioisosteric replacements for different parts of the this compound scaffold and the potential impact on chemical properties:

| Original Group | Bioisosteric Replacement | Potential Impact on Chemical Properties |

| Difluoromethyl (-CHF2) | Hydroxyl (-OH) | Increased polarity, potential for hydrogen bonding. |

| Thiol (-SH) | Increased nucleophilicity, potential for metal coordination. | |

| Methyl (-CH3) | Increased lipophilicity, altered steric profile. nih.gov | |

| Nitrile (-CN) | Oxadiazole | Improved metabolic stability, altered hydrogen bonding capacity. |

| Tetrazole | Increased acidity, potential for ionic interactions. | |

| Carboxamide (-CONH2) | Increased polarity, enhanced hydrogen bonding capability. | |

| Pyridine Ring | Pyrimidine Ring | Altered electronics and hydrogen bonding pattern. |

| Phenyl Ring | Increased lipophilicity, loss of hydrogen bond acceptor. |

Through systematic bioisosteric replacements, medicinal chemists can fine-tune the properties of lead compounds derived from this compound to achieve a desired therapeutic effect. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery. nih.gov

Sustainable Synthesis and Catalytic Innovation

The development of sustainable and environmentally friendly synthetic methods is a critical goal in modern chemistry. rsc.orgresearchgate.net For a versatile building block like this compound, establishing green synthetic routes is essential for its long-term viability and widespread application. This involves the use of renewable feedstocks, the reduction of waste, and the development of innovative catalytic processes that operate under mild conditions. researchgate.netunibo.it

Traditional methods for introducing a difluoromethyl group often rely on harsh reagents and produce significant amounts of waste. Catalytic innovation is key to overcoming these challenges. For instance, the use of photoredox catalysis has emerged as a powerful tool for radical reactions, including difluoromethylation. acs.org These reactions can often be carried out at room temperature using visible light as a renewable energy source, significantly reducing the environmental impact compared to traditional methods.

The principles of green chemistry can be applied to the synthesis of this compound in several ways, as summarized in the table below:

| Green Chemistry Principle | Application to this compound Synthesis |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |

| Use of Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO2. |

| Design for Energy Efficiency | Employing catalytic methods that operate at ambient temperature and pressure, such as photoredox catalysis. acs.org |

| Use of Renewable Feedstocks | Exploring the synthesis of starting materials from biomass or other renewable sources. researchgate.net |

| Catalysis | Developing highly active and selective catalysts that can be used in low loadings and recycled. unibo.itacs.org |

By embracing these principles and investing in catalytic innovation, the chemical community can ensure that the synthesis of this compound and its derivatives is both economically and environmentally sustainable.

Laboratory Safety and Chemical Hygiene Protocols in 5 Difluoromethyl Picolinonitrile Research

Hazard Assessment and Risk Management in Synthetic Operations

A thorough hazard assessment is the foundation of safe laboratory practice. For 5-(Difluoromethyl)picolinonitrile, this involves understanding its specific toxicological properties, although comprehensive data may not always be available. capotchem.cn The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. chemsrc.com It can also cause skin and serious eye irritation, and may lead to respiratory irritation. chemsrc.com

Key aspects of risk management include:

Hazard Identification: Recognizing the potential for acute toxicity through ingestion, dermal contact, and inhalation. chemsrc.comcymitquimica.com

Exposure Control: Implementing measures to minimize direct contact, such as working in designated areas and using appropriate containment devices. mq.edu.au

Process Safety: Evaluating the chemical reactions involved in the synthesis and use of this compound for potential hazards like exothermic reactions or the formation of hazardous byproducts.

Storage: Storing the compound in a cool, dry, and well-ventilated area in a tightly closed container, away from heat, flames, sparks, and oxidizing agents. chemsrc.comcymitquimica.com

Personal Protective Equipment (PPE) Requirements

The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure to this compound. aksci.com The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 1: Personal Protective Equipment for Handling this compound

| Body Part | Required PPE | Standards and Specifications |

| Eyes/Face | Tightly fitting safety goggles or a face shield. cymitquimica.comechemi.com | Must conform to EN 166 (EU) or NIOSH (US) standards. echemi.com |

| Skin | Chemical-resistant gloves and protective clothing. chemsrc.comechemi.com | Gloves must satisfy EU Directive 89/686/EEC and EN 374 standards. echemi.com Clothing should be impervious and cover all exposed skin. cymitquimica.comechemi.com |

| Respiratory | A full-face respirator may be necessary if exposure limits are exceeded or if irritation occurs. echemi.com |

Source: Echemi echemi.com, Chemsrc chemsrc.com, CymitQuimica cymitquimica.com

It is crucial to inspect gloves before use and to wash hands thoroughly after handling the compound. cymitquimica.comechemi.com Contaminated clothing should be removed immediately and washed before reuse. chemsrc.comaksci.com

Fume Hood Usage and Ventilation Controls

Proper ventilation is a primary engineering control to minimize inhalation exposure to hazardous chemicals like this compound.

Chemical Fume Hoods: All work with this compound, especially when generating dust, aerosols, or fumes, must be conducted within a properly functioning chemical fume hood. chemsrc.comcymitquimica.comchemshuttle.com Fume hoods are essential for reducing exposure to airborne hazards by drawing contaminants away from the user. fsu.edu

Ventilation Practices: Ensure adequate ventilation in the laboratory, particularly in confined areas. cymitquimica.comechemi.com Eyewash stations and safety showers must be readily accessible near the workstation. cymitquimica.com The fume hood sash should be kept as low as possible, and the work area within the hood should be kept free of clutter to ensure proper airflow. fsu.educsn.edu

Emergency Response Procedures for Chemical Spills and Exposures

In the event of a chemical spill or accidental exposure, a swift and appropriate response is critical to mitigate harm.

Spill Response:

Evacuate: Immediately evacuate the affected area and alert others. echemi.comed.ac.uk

Contain: If safe to do so, prevent the spread of the spill. gov.nt.ca

Personal Protection: Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill. echemi.com

Cleanup: For solid spills, sweep up the material carefully to avoid creating dust and place it in a suitable, closed container for disposal. capotchem.cn For liquid spills, use absorbent materials to contain and clean up the spill. ed.ac.ukgov.nt.ca

Decontaminate: Clean the spill area thoroughly with water and detergent. bangor.ac.uk

Exposure Response:

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention. chemsrc.comechemi.com

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. chemsrc.comaksci.com

Eye Contact: Rinse the eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention. chemsrc.com

Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately. chemsrc.comechemi.com

It is imperative to have the Safety Data Sheet (SDS) for this compound readily available for reference in case of an emergency. aksci.comfishersci.com

Responsible Waste Management and Disposal

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental protection.

Waste Identification: All waste containing this compound must be classified as hazardous waste. fishersci.comkitsap.gov

Containerization: Waste should be collected in suitable, clearly labeled, and closed containers. capotchem.cnbangor.ac.uk

Disposal Procedures: Chemical waste must be disposed of through a licensed professional waste disposal service. capotchem.cn It is prohibited to dispose of this chemical down the drain. capotchem.cnfishersci.com

Regulatory Compliance: All waste disposal activities must adhere to local, regional, and national regulations. chemsrc.comfishersci.com Chemical waste generators are responsible for ensuring complete and accurate classification and disposal of hazardous waste. fishersci.com

Q & A

Q. What are the optimal synthetic routes for 5-(Difluoromethyl)picolinonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of this compound typically involves functionalization of the pyridine core. A common approach includes:

- Radical trifluoromethylation : Using difluoromethyl radical precursors (e.g., difluoromethyl sulfones) under visible light irradiation to introduce the difluoromethyl group via single-electron transfer (SET) mechanisms .

- Nucleophilic substitution : Introducing the nitrile group at the 2-position using potassium cyanide or cyanide equivalents under catalytic conditions.

Key factors affecting yield: - Temperature control (e.g., 60–80°C for radical reactions).

- Solvent selection (polar aprotic solvents like DMF enhance reactivity).

- Purification via column chromatography or recrystallization to achieve >95% purity.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

Methodological Answer:

- <sup>19</sup>F NMR : A doublet near δ -110 ppm confirms the presence of the difluoromethyl group, with coupling constants (~240 Hz) reflecting F-F interactions .

- IR spectroscopy : A sharp peak at ~2230 cm<sup>-1</sup> indicates the nitrile group.

- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 172.107 (C7H3F2N2) validate the molecular formula .

Advanced Research Questions

Q. What role does the difluoromethyl group play in modulating electronic properties and binding interactions in biological targets?

Methodological Answer: The difluoromethyl group:

- Inductive effects : Electron-withdrawing properties reduce electron density on the pyridine ring, enhancing electrophilic reactivity and influencing π-π stacking in protein binding pockets .

- Hydrogen-bonding mimicry : The CF2H group can act as a bioisostere for hydroxyl or thiol groups, altering ligand-receptor interactions. Computational studies (DFT or molecular docking) are recommended to map electrostatic potential surfaces and binding affinities .

Q. How can researchers resolve contradictions in reported reactivity of this compound under nucleophilic vs. electrophilic conditions?

Methodological Answer: Discrepancies arise from solvent and catalyst choices:

- Nucleophilic reactions : In polar aprotic solvents (e.g., DMSO), the nitrile group activates the pyridine ring toward nucleophilic attack at the 3-position.

- Electrophilic reactions : Under acidic conditions (e.g., H2SO4), the difluoromethyl group stabilizes cationic intermediates, favoring electrophilic substitution at the 4-position.

Experimental design : Conduct comparative kinetic studies using <sup>19</sup>F NMR to track intermediate formation .

Q. What strategies improve the hydrolytic stability of this compound in aqueous biological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro